9-(4-butoxybenzoyl)-1,5-dioxa-9-azaspiro[5.5]undecane
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Overview
Description
9-(4-butoxybenzoyl)-1,5-dioxa-9-azaspiro[5.5]undecane: is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-butoxybenzoyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves the construction of the spirocyclic framework followed by the introduction of the butoxybenzoyl group. One common synthetic route involves the Prins cyclization reaction, which allows for the formation of the spirocyclic structure in a single step. This method is advantageous due to its efficiency and the ability to introduce various substituents at specific positions on the spiro ring .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Prins cyclization reaction under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(4-butoxybenzoyl)-1,5-dioxa-9-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 9-(4-butoxybenzoyl)-1,5-dioxa-9-azaspiro[5.5]undecane is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable scaffold for the development of new chemical entities.
Biology
In biological research, this compound has been studied for its potential as an inhibitor of specific enzymes and proteins. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound has shown promise as a lead compound for the development of new therapeutic agents. Its unique structure allows for the design of molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 9-(4-butoxybenzoyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique mode of binding, which can inhibit or modulate the activity of the target. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1,9-diazaspiro[5.5]undecane: This compound shares a similar spirocyclic framework but lacks the butoxybenzoyl group.
1-oxa-9-azaspiro[5.5]undecane: Another related compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of 9-(4-butoxybenzoyl)-1,5-dioxa-9-azaspiro[5.5]undecane lies in its specific substituents and the resulting chemical properties. The presence of the butoxybenzoyl group imparts distinct reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-butoxyphenyl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-2-3-13-22-17-7-5-16(6-8-17)18(21)20-11-9-19(10-12-20)23-14-4-15-24-19/h5-8H,2-4,9-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWJBDOWIKRVFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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